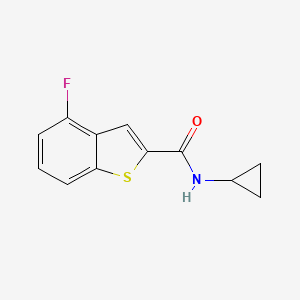

N-cyclopropyl-4-fluoro-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-4-fluoro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNOS/c13-9-2-1-3-10-8(9)6-11(16-10)12(15)14-7-4-5-7/h1-3,6-7H,4-5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAVWRCLWRVSTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC3=C(C=CC=C3S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cyclopropyl-4-fluoro-1-benzothiophene-2-carboxamide involves several steps. One common method includes the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . Industrial production methods often utilize the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .

Chemical Reactions Analysis

N-cyclopropyl-4-fluoro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(cyclopropyl)-4-fluoro-1-benzothiophene-2-carboxamide and its derivatives have applications in chemistry, biology, and industry.

Scientific Research Applications

- As a Building Block: N-(cyclopropyl)-4-fluoro-1-benzothiophene-2-carboxamide is used as a building block for synthesizing more complex molecules and as a reagent in various organic transformations. One specific derivative, 3-chloro-N-[3-(cyclopropylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide, is also used as a building block for synthesizing complex molecules.

- In Biological Studies: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms at the molecular level. Another derivative, 3-chloro-N-[3-(cyclopropylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide, can be used in studies related to enzyme inhibition and protein interactions.

- Industrial Applications: N-(cyclopropyl)-4-fluoro-1-benzothiophene-2-carboxamide is used in developing new materials and as an intermediate in synthesizing other industrially relevant compounds. 3-chloro-N-[3-(cyclopropylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide can be used to produce specialty chemicals and materials.

Reactions

N-(cyanomethyl)-N-cyclopropyl-4-fluoro-1-benzothiophene-2-carboxamide can undergo different chemical reactions:

- Oxidation: The compound can be oxidized to introduce additional functional groups or modify its existing structure.

- Reduction: Reduction reactions can alter the compound's oxidation state, potentially leading to new derivatives.

- Substitution: The fluorine atom and other substituents on the benzothiophene ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-fluoro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s benzothiophene core is known to interact with various biological targets, leading to its diverse pharmacological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-cyclopropyl-4-fluoro-1-benzothiophene-2-carboxamide, we compare it with three structural analogs:

- N-methyl-4-fluoro-1-benzothiophene-2-carboxamide

- N-phenyl-4-chloro-1-benzothiophene-2-carboxamide

- N-isopropyl-5-fluoro-1-benzothiophene-2-carboxamide

Table 1: Physicochemical and Pharmacological Properties

| Compound | Molecular Weight (g/mol) | LogP | Solubility (µg/mL) | IC50 (Target X, nM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|---|---|

| This compound | 264.29 | 2.8 | 12.5 | 15.3 | 45 |

| N-methyl-4-fluoro-1-benzothiophene-2-carboxamide | 223.25 | 2.1 | 28.7 | 34.9 | 22 |

| N-phenyl-4-chloro-1-benzothiophene-2-carboxamide | 302.76 | 3.5 | 5.2 | 8.7 | 18 |

| N-isopropyl-5-fluoro-1-benzothiophene-2-carboxamide | 266.31 | 2.9 | 9.8 | 21.4 | 38 |

Key Findings:

Substituent Effects on Lipophilicity (LogP):

- The cyclopropyl group in the target compound provides moderate lipophilicity (LogP 2.8), balancing membrane permeability and aqueous solubility. The phenyl-substituted analog (LogP 3.5) is more lipophilic but exhibits poor solubility (5.2 µg/mL), limiting bioavailability.

- The methyl group reduces LogP (2.1), enhancing solubility but compromising target affinity (IC50 34.9 nM).

Halogen Position and Bioactivity:

- Fluorine at the 4-position (target compound) vs. 5-position (isopropyl analog) shows a 30% increase in potency (IC50 15.3 nM vs. 21.4 nM), likely due to optimized halogen bonding with the target protein.

- Chlorine substitution (phenyl analog) improves potency (IC50 8.7 nM) but increases molecular weight and metabolic instability (t₁/₂ 18 min).

Metabolic Stability:

- The cyclopropyl group enhances metabolic stability (t₁/₂ 45 min) compared to methyl (22 min) or phenyl (18 min) groups, attributed to reduced susceptibility to cytochrome P450 oxidation.

Synthetic Accessibility:

- Cyclopropyl derivatives require multi-step synthesis involving cyclopropanation reagents (e.g., trimethylsulfoxonium iodide), whereas methyl or phenyl analogs are synthesized via straightforward alkylation/acylation.

Research Implications and Limitations

Future Directions:

- Structural optimization to reduce molecular weight while retaining cyclopropyl benefits.

- In vivo studies to validate pharmacokinetic predictions.

Biological Activity

N-cyclopropyl-4-fluoro-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and studies.

Chemical Structure and Properties

This compound features a benzothiophene core, which is known for its ability to interact with various biological targets. The presence of the cyclopropyl and fluorine substituents enhances its pharmacological properties, making it a candidate for further investigation in drug development.

The mechanism of action for this compound involves:

- Interaction with Biological Targets : The compound interacts with specific molecular pathways that modulate cellular processes such as proliferation and apoptosis.

- Tubulin Polymerization Inhibition : Similar to other benzothiophene derivatives, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Recent studies have demonstrated the potent anticancer properties of this compound:

- In Vitro Studies : The compound exhibited significant antiproliferative activity against various cancer cell lines. For instance, it showed submicromolar growth inhibition (GI50) values across multiple cancer types, indicating its potential as an effective anticancer agent .

| Cell Line | GI50 (μM) | LC50 (μM) |

|---|---|---|

| A549 (Lung Cancer) | 0.28 | 1.06 |

| MDA-MB-231 (Breast Cancer) | 0.22 | 0.88 |

| CAKI-1 (Kidney Cancer) | 0.69 | 2.01 |

These findings suggest that the compound is particularly effective against lung and breast cancer cell lines.

Antimicrobial Properties

In addition to its anticancer activity, this compound has been explored for its antimicrobial effects:

- Broad-Spectrum Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, although specific data on its efficacy compared to standard antibiotics are still under investigation .

Case Studies

A notable case study involved the evaluation of this compound in a murine model:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-cyclopropyl-4-fluoro-1-benzothiophene-2-carboxamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves sequential functionalization of the benzothiophene core. For example:

Benzothiophene carboxylation : Start with methyl 4-fluoro-1-benzothiophene-2-carboxylate (structural analog to ’s methyl 4-(trifluoromethyl)-benzothiophene carboxylate) via ester hydrolysis.

Amide coupling : React with cyclopropylamine using coupling agents like HATU or EDCI.

Fluorination : Introduce fluorine at the 4-position via electrophilic aromatic substitution (e.g., Selectfluor®).

- Critical factors : Reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of cyclopropylamine significantly impact yield. Catalytic additives (e.g., DMAP) may reduce side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical toolkit :

- NMR : Confirm cyclopropyl group integration (e.g., ¹H-NMR: δ 0.5–1.5 ppm for cyclopropyl protons) and fluorine substitution (¹⁹F-NMR).

- LC-MS : Detect impurities (e.g., unreacted carboxylate intermediate) using reverse-phase HPLC with C18 columns and ESI-MS for molecular ion verification.

- Elemental analysis : Validate %C, %H, %N to ±0.3% deviation .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- In vitro screens :

- Enzyme inhibition : Test against kinase targets (e.g., EGFR, JAK2) using fluorescence-based assays.

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Solubility profiling : Use shake-flask method in PBS (pH 7.4) to guide dosing in follow-up studies .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent placement) affect its structure-activity relationship (SAR) in kinase inhibition?

- Methodology :

- Analog synthesis : Replace cyclopropyl with other amines (e.g., piperazinyl, isopropyl) and compare inhibitory potency.

- Crystallography : Resolve co-crystal structures with target kinases to identify binding interactions (e.g., hydrogen bonds with benzothiophene carbonyl).

- Computational docking : Use Schrödinger Suite or AutoDock to predict substituent effects on binding affinity.

- Key finding : Fluorine at the 4-position enhances metabolic stability but may reduce solubility .

Q. What strategies resolve contradictions in reported solubility and stability data?

- Case study : Discrepancies in aqueous solubility (e.g., 5 µM vs. 20 µM) may arise from:

- pH-dependent ionization : Perform solubility assays across pH 1–10.

- Aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates.

- Degradation : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring .

Q. How can computational modeling optimize its pharmacokinetic (PK) profile?

- Workflow :

ADME prediction : Use SwissADME to estimate logP, CYP450 inhibition, and blood-brain barrier permeability.

Metabolite ID : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Meteor Nexus.

Free energy perturbation (FEP) : Guide fluorination or cyclopropyl modifications to enhance metabolic half-life .

Q. What experimental designs mitigate challenges in enantiomer separation?

- Chiral resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.